Biotin-PEG3-Mal

Descripción general

Descripción

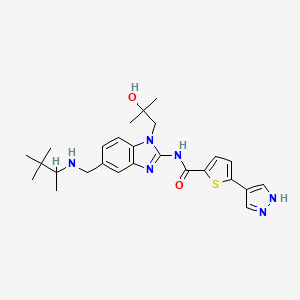

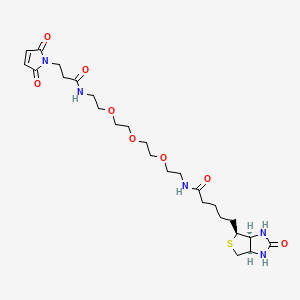

Biotin-PEG3-Mal is a biotin-labeled, PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . It is a maleimide Biotinylation reagent that can react with sulfhydryl groups (at pH 6.5-7.5) specifically to form a thioether linkage .

Synthesis Analysis

The synthesis of this compound involves the use of various chemical modification methods . It is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation via EDC and other crosslinker methods .Molecular Structure Analysis

The molecular formula of this compound is C25H39N5O8S . Its molecular weight is 569.7 g/mol . The structure includes a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls .Chemical Reactions Analysis

This compound takes advantage of the well-known, specific Michael reaction between a maleimide group and a free sulfhydryl to allow site-specific biotin labeling of molecules in aqueous media within the pH range of 6.5 – 7.5 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 569.7 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . It has 20 rotatable bonds . Its exact mass and monoisotopic mass are 569.25193439 g/mol . Its topological polar surface area is 190 Ų .Aplicaciones Científicas De Investigación

Cancer-Targeted Drug Delivery

Biotin-PEG3-Mal has been utilized in the development of cancer-targeted drug delivery systems. For instance, multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles were designed to target and eliminate cancer cells selectively. These micelles enhanced cancer cell uptake and released anticancer drugs in response to the MMP-2 protease, which is excessively secreted by cancer cells, thereby inducing apoptosis in a targeted manner (Chen et al., 2015).

Antibody-Drug Hybrid Conjugates

A flexible, trifunctional PEG-based linker incorporating biotin was used for constructing antibody-drug hybrid conjugates. This approach enabled simultaneous biotin tagging and cell-surface targeting, specifically targeting cancer cells expressing certain integrins (Thomas et al., 2008).

Nucleic Acid Crosslinking and Biotinylation

This compound has been applied in nucleic acid crosslinking. An example is the development of a new probe, AP3B, using a psoralen derivative for biotinylation and crosslinking of nucleic acids. This probe showed improved efficiency in labeling DNA compared to existing compounds (Wielenberg et al., 2020).

Universal Probes for Biomarker Detection

Biotin-PEG gold nanoparticle probes were synthesized for the detection of both protein and nucleic acid targets from a single sample. This development opens doors for high-sensitivity assays capable of simultaneously identifying multiple classes of biomarkers, which is vital for early-stage disease diagnosis and management (Scott et al., 2017).

Epidermal Growth Factor Receptor Targeted Delivery

Biotin-PEG-epidermal growth factor (EGF) conjugates have been employed for targeted delivery of therapeutic agents to EGF receptor over-expressing cancer cells. This approach significantly enhances intracellular uptake and gene expression, demonstrating the potential for cell-specific delivery systems (Park et al., 2008).

Biomimetic Surface Engineering

Poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin) is a degradable polymer used for biomimetic surface engineering. The biotin end group facilitates rapid surface engineering in aqueous media through interactions with the protein avidin, offering potential applications in biotechnology and pharmaceuticals (Salem et al., 2001).

Targeted Pharmaceutical Carriers

Biotin-PEG constructs have been integrated into targeted pharmaceutical carriers that respond to stimuli like decreased pH values in tumors. These carriers, capable of specific cell or organ targeting, represent a significant advancement in the development of multifunctional pharmaceutical nanocarriers (Sawant et al., 2006).

Measurement of Poly(Ethylene Glycol)

Biotinylated PEG has been used in developing assays for the quantification of PEG and PEGylated small molecules. This approach offers a simple and sensitive method for quantifying PEG in biological systems, which is crucial in clinical and experimental medicine (Chuang et al., 2010).

Mecanismo De Acción

Biotin-PEG3-Mal is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Biotin-PEG3-Mal plays a significant role in biochemical reactions, particularly in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, connects these two ligands, enabling the formation of the PROTAC molecule .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . As a part of PROTACs, this compound contributes to the selective degradation of target proteins within cells . This process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQQRWDJZNBFW-JXQFQVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)